molecular formula C6H6N4O2 B3369086 methyl 2-amino-4-cyano-1H-imidazole-5-carboxylate CAS No. 225644-24-6

methyl 2-amino-4-cyano-1H-imidazole-5-carboxylate

Cat. No.: B3369086
CAS No.: 225644-24-6
M. Wt: 166.14 g/mol
InChI Key: VOSUSEKJUMRYBI-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-cyano-1H-imidazole-5-carboxylate is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of amino, cyano, and ester functional groups makes this compound highly versatile and reactive, making it valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-cyano-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyanoacetamide with an ester derivative in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often require heating and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-cyano-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo-imidazole derivatives.

    Reduction: Formation of amino-imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Methyl 2-amino-4-cyano-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-cyano-1H-imidazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, binding to active sites and altering the activity of the target molecules. The presence of multiple functional groups allows for diverse interactions, making it a versatile tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4-cyano-1H-imidazole-5-carboxylate: Characterized by the presence of an ester group.

    2-Amino-4,5-imidazoledicarbonitrile: Lacks the ester group but has similar reactivity.

    1H-Imidazole-4-carboxylic acid: Contains a carboxylic acid group instead of an ester.

Uniqueness

This compound is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry and drug development, where precise control over molecular interactions is crucial.

Properties

IUPAC Name

methyl 2-amino-4-cyano-1H-imidazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-12-5(11)4-3(2-7)9-6(8)10-4/h1H3,(H3,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSUSEKJUMRYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(N1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80665292
Record name Methyl 2-amino-4-cyano-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225644-24-6
Record name Methyl 2-amino-4-cyano-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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